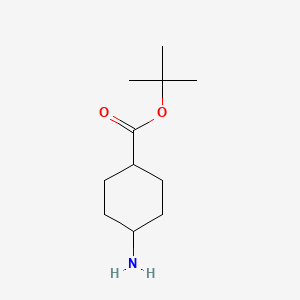

Tert-butyl 4-aminocyclohexane-1-carboxylate

Description

Tert-butyl 4-aminocyclohexane-1-carboxylate is a cyclohexane derivative featuring a tert-butyl ester group at the 1-position and an amino group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where tert-butyl esters are commonly employed as protective groups for carboxylic acids due to their stability under basic conditions and ease of removal under acidic conditions . The amino group enhances its utility in nucleophilic reactions, enabling the formation of amides or ureas, which are pivotal in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTZRQLZSNTGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595677 | |

| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124830-45-1 | |

| Record name | tert-Butyl 4-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-aminocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-aminocyclohexane-1-carboxylate involves the reaction of trans-4-aminocyclohexane carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dimethylformamide at room temperature for about 18 hours . After the reaction is complete, the product is isolated through filtration, extraction with methylene chloride, and drying over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .

Scientific Research Applications

Pharmaceutical Intermediates

TBAC is recognized for its potential as a pharmaceutical intermediate. Its chiral nature makes it suitable for asymmetric synthesis, which is crucial in drug development. The compound can be converted into various bioactive molecules, which may target specific biological pathways.

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. It can be used to prepare heterocyclic compounds and other functionalized cyclohexane derivatives. The presence of the amine and ester functional groups allows for diverse chemical transformations, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

- Reduction Reactions : TBAC can be reduced to yield different amine derivatives.

- Oxidation Reactions : Under certain conditions, it can undergo oxidation to produce carboxylic acids or other oxidized products .

Research indicates that TBAC interacts with various biological targets, suggesting its potential role in modulating biological pathways. Its ability to form stable complexes with proteins and enzymes makes it a candidate for further investigation in drug discovery. Ongoing studies are focused on understanding its pharmacokinetics and dynamics to elucidate its mechanisms of action .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of TBAC in asymmetric synthesis, where it was reacted with di-tert-butyl dicarbonate in the presence of triethylamine to yield high stereoselectivity for the trans isomer. The reaction achieved over 95% yield, highlighting TBAC's efficiency as a chiral building block in pharmaceutical applications .

Case Study 2: Interaction with Biological Targets

In another study, TBAC was evaluated for its interaction with specific enzymes involved in metabolic pathways. The findings suggested that TBAC could act as an inhibitor, providing insights into its potential therapeutic applications in diseases where these enzymes play a critical role .

Mechanism of Action

The mechanism of action of tert-butyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The tert-butyl 4-aminocyclohexane-1-carboxylate belongs to a broader class of cyclohexane-based tert-butyl esters. Below is a comparative analysis with analogous compounds:

Reactivity and Stability

- Steric Effects : The tert-butyl group imposes significant steric hindrance, reducing susceptibility to nucleophilic attack compared to methyl esters. This enhances stability during synthetic steps requiring basic conditions .

- Amino Group Reactivity: The 4-amino group facilitates conjugation with carbonyl groups (e.g., in amide bond formation), as demonstrated in , where similar amines react with HATU-activated carboxylic acids .

- Hydrogen Bonding: Unlike analogs with hydroxyl or methoxy groups (e.g., ), the amino group in the target compound can participate in hydrogen bonding, influencing crystallization behavior and solubility .

Physicochemical Properties

Biological Activity

Tert-butyl 4-aminocyclohexane-1-carboxylate (TBAC) is an organic compound recognized for its diverse biological activities and potential applications in drug development. This article synthesizes current research findings on TBAC, focusing on its biological mechanisms, pharmacological effects, and structural characteristics.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁NO₂

- Molecular Weight : 199.29 g/mol

- Functional Groups : Contains a tert-butyl group, an amino group, and a carboxylate functional group.

TBAC exists in various stereoisomeric forms, with the trans configuration noted for its stability and reactivity. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

TBAC's biological activity is primarily attributed to its ability to act as a ligand , binding to specific receptors or enzymes. This interaction can modulate enzymatic activity and influence various biological pathways:

- Enzyme Modulation : TBAC has been shown to affect the activity of enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as inflammation and pain.

- Receptor Binding : The compound may interact with neurotransmitter receptors, contributing to its analgesic properties.

Biological Activities

Research indicates that TBAC exhibits several significant biological activities:

- Anti-inflammatory Effects : Studies suggest that TBAC can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Analgesic Properties : The compound has demonstrated potential in reducing pain responses in animal models, indicating its utility as an analgesic agent.

- Antimicrobial Activity : Preliminary data show that TBAC possesses antimicrobial properties against various pathogens, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of TBAC:

-

Anti-inflammatory Activity :

- A study demonstrated that TBAC significantly reduced levels of interleukin-6 (IL-6) in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

-

Analgesic Effects :

- In a rodent model of pain, TBAC administration resulted in a notable decrease in pain sensitivity compared to control groups, indicating its effectiveness as an analgesic .

- Antimicrobial Efficacy :

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate | Similar anti-inflammatory effects | Higher stereoselectivity |

| Trans-4-Aminocyclohexanecarboxylic acid tert-butyl ester | Moderate analgesic properties | Less stable than TBAC |

TBAC's unique combination of properties makes it particularly valuable in both synthetic and biological contexts. Its high stereoselectivity contributes to its stability under various reaction conditions.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing tert-butyl 4-aminocyclohexane-1-carboxylate?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming the cyclohexane ring conformation and tert-butyl/amine group positions. Infrared (IR) spectroscopy can identify functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) are used to assess purity and detect impurities . For example, GC/MS analysis (as applied to similar compounds in ) can resolve volatile byproducts, while HPLC with UV detection is suitable for non-volatile impurities.

Q. What safety protocols should be followed when handling this compound?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Follow GHS safety guidelines, such as those outlined in Safety Data Sheets (SDS) for structurally similar tert-butyl carbamates (e.g., avoiding skin/eye contact and ensuring proper ventilation) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists.

Q. How can the purity of this compound be validated after synthesis?

- Answer : Combine multiple analytical techniques:

- Melting Point Analysis : Sharp melting points indicate high purity.

- Thin-Layer Chromatography (TLC) : Compare values against a reference standard.

- Elemental Analysis (EA) : Confirm C, H, N composition matches theoretical values.

- HPLC with Refractive Index/UV Detection : Quantify impurities at trace levels (<0.1%) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties of this compound?

- Answer : Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in CC-DPS (Chemical Compounds Deep Profiling Services), can predict solubility, logP, and stability under varying pH/temperature conditions . Density Functional Theory (DFT) calculations can optimize molecular geometry and simulate NMR/IR spectra for comparison with experimental data. These methods are particularly useful for rationalizing steric effects from the tert-butyl group and amine-carboxylate interactions.

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Answer : Use the SHELX suite (e.g., SHELXL) for iterative refinement, adjusting parameters like anisotropic displacement ellipsoids and hydrogen bonding constraints . WinGX/ORTEP provides visualization tools to identify outliers in bond lengths/angles and validate hydrogen-bonding networks against Etter’s graph set analysis (e.g., determining if a motif is a or pattern) . For ambiguous electron density regions, consider twinning corrections or alternative space group assignments.

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

- Answer : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Jacobsen catalysts) to control stereochemistry at the cyclohexane ring’s 4-amino position. Chiral HPLC using columns like Chiralpak® IA/IB can separate enantiomers, while optical rotation measurements and circular dichroism (CD) spectroscopy confirm enantiomeric excess (ee) ≥98% . highlights chiral purity (95%) for similar bicyclic carbamates, emphasizing the need for rigorous chromatographic validation.

Q. What are the challenges in analyzing hydrogen-bonding networks in crystalline this compound?

- Answer : The tert-butyl group’s steric bulk may disrupt predictable hydrogen-bonding patterns. Use graph set analysis (as described in ) to categorize interactions (e.g., intramolecular N–H···O bonds vs. intermolecular C–H···O contacts). Variable-temperature crystallography can reveal dynamic hydrogen-bonding behavior, while Hirshfeld surface analysis quantifies interaction contributions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.